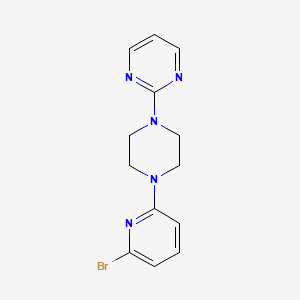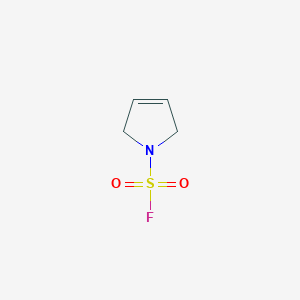
2,5-dihydro-1H-Pyrrole-1-sulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-dihydro-1H-Pyrrole-1-sulfonyl fluoride is a chemical compound with the molecular formula C4H6FNO2S and a molecular weight of 151.16 g/mol It is a derivative of pyrrole, a five-membered heterocyclic compound containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dihydro-1H-Pyrrole-1-sulfonyl fluoride typically involves the reaction of pyrrole derivatives with sulfonyl fluoride reagents. One common method is the triflation of N-Boc-3-oxopyrrolidine followed by palladium-catalyzed borylation
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purity of the final product is typically ensured through rigorous quality control measures, including high-performance liquid chromatography (HPLC) and gas chromatography (GC) analyses .
Análisis De Reacciones Químicas
Types of Reactions
2,5-dihydro-1H-Pyrrole-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form sulfonyl derivatives.
Reduction Reactions: Reduction of the sulfonyl fluoride group can yield sulfonamide derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. Conditions typically involve the use of a base such as triethylamine or sodium hydride.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.
Oxidation Reactions: Products include sulfonyl chlorides and sulfonic acids.
Reduction Reactions: Products include sulfonamides and sulfides.
Aplicaciones Científicas De Investigación
2,5-dihydro-1H-Pyrrole-1-sulfonyl fluoride has several scientific research applications, including:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Biological Research: It is used in the study of enzyme inhibition and protein modification.
Industrial Applications: The compound is used in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,5-dihydro-1H-Pyrrole-1-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes and proteins. The sulfonyl fluoride group is known to form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity. This property makes it a valuable tool in the study of enzyme mechanisms and the development of enzyme inhibitors .
Comparación Con Compuestos Similares
Similar Compounds
- 2,5-dihydro-1H-Pyrrole-1-sulfonyl chloride
- 2,5-dihydro-1H-Pyrrole-1-sulfonamide
- 2,5-dihydro-1H-Pyrrole-1-sulfonate esters
Uniqueness
2,5-dihydro-1H-Pyrrole-1-sulfonyl fluoride is unique due to the presence of the sulfonyl fluoride group, which imparts distinct reactivity and stability compared to other sulfonyl derivatives. This makes it particularly useful in applications requiring selective modification of biological molecules and in the synthesis of complex organic compounds .
Propiedades
Fórmula molecular |
C4H6FNO2S |
|---|---|
Peso molecular |
151.16 g/mol |
Nombre IUPAC |
2,5-dihydropyrrole-1-sulfonyl fluoride |
InChI |
InChI=1S/C4H6FNO2S/c5-9(7,8)6-3-1-2-4-6/h1-2H,3-4H2 |
Clave InChI |
GVTPSIDRSSNEHP-UHFFFAOYSA-N |
SMILES canónico |
C1C=CCN1S(=O)(=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


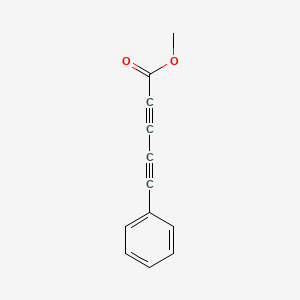
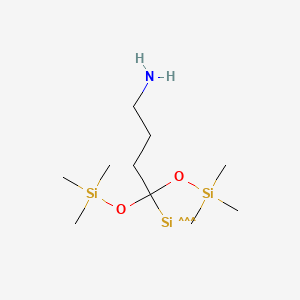
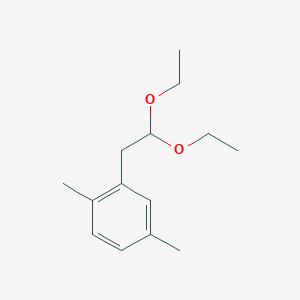
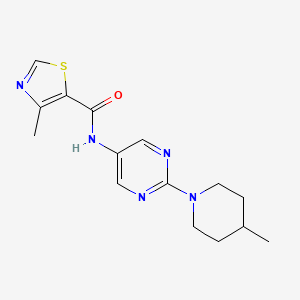
![2-[2-(2-Bromobenzoyl)-4-chlorophenoxy]acetic acid](/img/structure/B14119228.png)
![3-(3,5-Dimethylphenyl)benzo[b]thiophene](/img/structure/B14119230.png)
![2-{2-[(2,2-dimethyltetrahydro-2H-pyran-4-yl)amino]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14119233.png)
![(2Z)-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl][2-(4-ethylphenyl)hydrazinylidene]ethanenitrile](/img/structure/B14119236.png)
![1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-3-methyl-butan-1-one](/img/structure/B14119239.png)
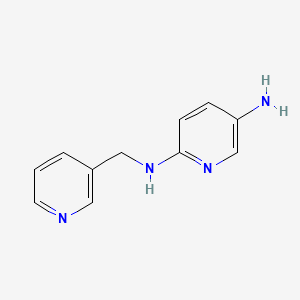
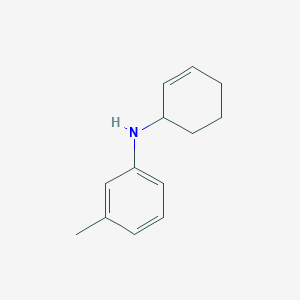
![[(Z)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] 2-methylbenzoate](/img/structure/B14119256.png)

